molecular formula C11H13N B3301633 2,5,7-trimethyl-1H-indole CAS No. 91131-86-1

2,5,7-trimethyl-1H-indole

Cat. No. B3301633
CAS RN: 91131-86-1
M. Wt: 159.23 g/mol
InChI Key: DFJWESWUIRRZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2,5,7-trimethyl-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular formula is C11H13N .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Novel indole-based derivatives, including variants similar to 2,5,7-trimethyl-1H-indole, have been synthesized and characterized using various techniques like NMR, FT-IR, and UV-Visible spectroscopy. The focus has been on understanding the molecular structure and properties of these compounds (Tariq et al., 2020).
  • Functionalization of Indoles : Research on indole derivatives, closely related to this compound, includes studies on their synthesis and functionalization, essential in various biologically active compounds. This work has contributed significantly to medicinal chemistry and the development of pharmaceuticals (Cacchi & Fabrizi, 2005).

Biomedical Applications

  • Sirtuin Inhibitors : Indole structures, including variants like this compound, are used in designing compounds to interact with enzymes like sirtuins, indicating their potential in medicinal and bioorganic chemistry (Vojacek et al., 2019).
  • Bioactive Aromatic Heterocyclic Macromolecules : Studies have explored the combination of indole derivatives with monosaccharides, aiming to enhance their biological activity. These compounds show promise as antibacterial and antifungal agents (MAHMOOD et al., 2022).

Optical and Material Science Applications

  • New Fluorescent Building Blocks : The reaction of indole derivatives, including those similar to this compound, with certain acids has led to the creation of novel fluorescent building blocks, showcasing their potential in material science (Steponavičiūtė et al., 2014).
  • Non-Linear Optical (NLO) Applications : Specific indole derivatives have been studied for their non-linear optical properties, indicating their potential use in high-tech applications (Tariq et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1,1,2-Trimethyl-1H-benzo[e]indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to store in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,5,7-trimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWESWUIRRZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-trimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2,5,7-trimethyl-1H-indole
Reactant of Route 3
2,5,7-trimethyl-1H-indole
Reactant of Route 4
2,5,7-trimethyl-1H-indole
Reactant of Route 5
2,5,7-trimethyl-1H-indole
Reactant of Route 6
2,5,7-trimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.